2D Germanane vs. 0D Bulk Germanium: Bandgap Transition from 0 eV to 1.6 eV Enables Optoelectronic Functionality
When CAS RN 13572-99-1 is interpreted as the 2D material germanane (GeH), its direct bandgap of 1.6 eV provides a fundamental electronic differentiation from bulk elemental germanium, which has a zero bandgap and is a semimetal [1]. Hydrogenation of germanene (the 2D germanium analog of graphene) transforms the material from a semimetal to a direct-bandgap semiconductor, enabling applications in transistors, photodetectors, and solar cells that are inaccessible to bulk Ge [2][3].
| Evidence Dimension | Electronic bandgap (direct vs. indirect; value) |
|---|---|
| Target Compound Data | Direct bandgap: 1.6 eV (experimental, single-layer germanane) |
| Comparator Or Baseline | Bulk elemental germanium (Ge, CAS 7440-56-4): Indirect bandgap: 0.66 eV at 300 K; graphene: 0 eV semimetal |
| Quantified Difference | Germanane bandgap is 0.94 eV larger than bulk Ge indirect gap; germanane is semiconducting while bulk Ge and graphene are semimetallic with zero direct gap. |
| Conditions | First-principles DFT calculations (HSE06 functional) and experimental optical absorption; single-layer 2D germanane; bulk Ge at room temperature |
Why This Matters
For procurement, specifying 'germanane' rather than generic 'germanium CAS 13572-99-1' ensures receipt of a 2D semiconductor suitable for optoelectronics; bulk Ge is unusable for these applications.
- [1] ACS Nano. (2015). Crystal Structures and Electronic Properties of Single-Layer, Few-Layer, and Multilayer GeH. ACS Nano, 9(12), 11872-11882. View Source
- [2] Bianco, E., et al. (2013). Stability and Exfoliation of Germanane: A Germanium Graphane Analogue. ACS Nano, 7(5), 4414–4421. View Source
- [3] Sze, S. M., & Ng, K. K. (2006). Physics of Semiconductor Devices (3rd ed.). Wiley-Interscience. View Source
